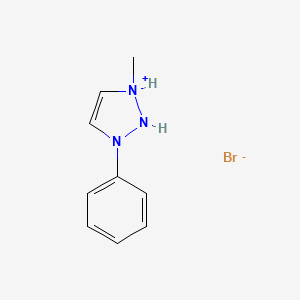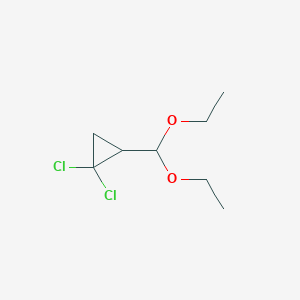
1,1-Dichloro-2-(diethoxymethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dichloro-2-(diethoxymethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with two chlorine atoms and a diethoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane typically involves the reaction of an alkene with a halogenated carbene. One common method is the reaction of dichlorocarbene with an appropriate alkene under controlled conditions. Dichlorocarbene can be generated in situ from chloroform and a strong base such as potassium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the chlorine atoms, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives .
科学研究应用
1,1-Dichloro-2-(diethoxymethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)cyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. The presence of the diethoxymethyl group can influence its reactivity and interaction with different pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-methylcyclopropane: Another dichlorinated cyclopropane with a methyl group instead of a diethoxymethyl group.
1,1-Dibromo-2-(diethoxymethyl)cyclopropane: A brominated analog with similar reactivity but different halogen atoms
Uniqueness: 1,1-Dichloro-2-(diethoxymethyl)cyclopropane is unique due to the presence of the diethoxymethyl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
属性
CAS 编号 |
41862-77-5 |
|---|---|
分子式 |
C8H14Cl2O2 |
分子量 |
213.10 g/mol |
IUPAC 名称 |
1,1-dichloro-2-(diethoxymethyl)cyclopropane |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-11-7(12-4-2)6-5-8(6,9)10/h6-7H,3-5H2,1-2H3 |
InChI 键 |
UTPGDLPPKWPNBU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1CC1(Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

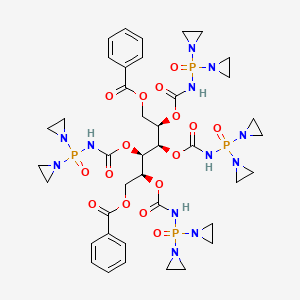
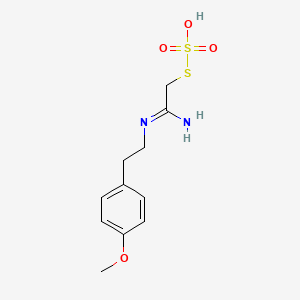



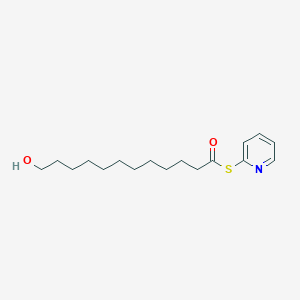
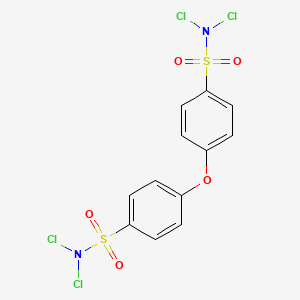
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
![1H,3H,4H,6H-3a,6a-Methanothieno[3,4-c]furan](/img/structure/B14651430.png)

